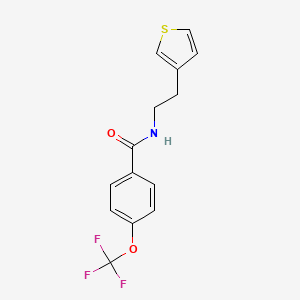

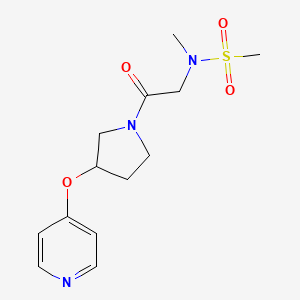

(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticholinesterase Activities

Research has shown that coumarylthiazole derivatives containing aryl urea/thiourea groups, which share a structural resemblance with the query compound, exhibit notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial targets in the treatment of Alzheimer's disease. The compounds synthesized in this study demonstrated strong antioxidant capabilities, with some derivatives showing significantly better radical scavenging ability compared to standard antioxidants like quercetin. This indicates the potential utility of such compounds in developing treatments for neurodegenerative diseases due to their dual function as enzyme inhibitors and antioxidants (Kurt et al., 2015).

Synthesis Techniques

Another aspect of scientific research on similar compounds involves the development of novel synthesis techniques. For instance, the Biginelli-type synthesis has been applied to produce novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, highlighting the adaptability and efficiency of synthesis methods for such complex molecules. These methodologies are crucial for expanding the library of compounds with potential biological activities and can be applied to the synthesis of the query compound for further research (Kolosov et al., 2015).

Antimicrobial Activities

Compounds with a quinazolinone backbone, closely related to the query compound, have been synthesized and evaluated for their antimicrobial activities. This includes novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have shown promising results against various strains of bacteria. Such findings suggest that derivatives of the query compound might also possess valuable antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Patel & Shaikh, 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3-chlorobenzoyl isocyanate in acetic acid and reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the reduced intermediate product.", "Step 5: Dissolve the reduced intermediate product in ethanol and add urea. Stir the mixture at room temperature for 24 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the final product, (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

CAS-Nummer |

942001-94-7 |

Produktname |

(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Molekularformel |

C19H19ClN4O3 |

Molekulargewicht |

386.84 |

IUPAC-Name |

1-(3-chlorophenyl)-3-[3-(1-methoxypropan-2-yl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C19H19ClN4O3/c1-12(11-27-2)24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |

InChI-Schlüssel |

YOWAWNAYNOAOIP-HAVVHWLPSA-N |

SMILES |

CC(COC)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)

![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)

![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)

![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)